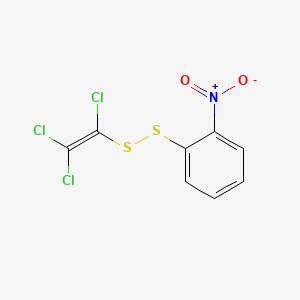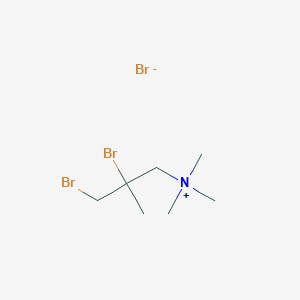
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with two bromine atoms attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide typically involves the bromination of an appropriate precursor. One common method is the dibromination of alkenes using reagents such as dimethyl sulfoxide (DMSO) and oxalyl bromide, which provide mild conditions and high yields . Another method involves the use of room-temperature ionic liquids as solvents for stereoselective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using efficient and cost-effective reagents. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide and potassium iodide.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution: Products include azides or iodides.
Elimination: Alkenes are typically formed.
Oxidation: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved may include nucleophilic substitution and elimination mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromoethane: Another dibromo compound with different reactivity and applications.
Tetramethylammonium Bromide: A quaternary ammonium compound without bromine atoms on the carbon chain.
Eigenschaften
CAS-Nummer |
131247-73-9 |
|---|---|
Molekularformel |
C7H16Br3N |
Molekulargewicht |
353.92 g/mol |
IUPAC-Name |
(2,3-dibromo-2-methylpropyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C7H16Br2N.BrH/c1-7(9,5-8)6-10(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WCXLKRLHDOMUDA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C[N+](C)(C)C)(CBr)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
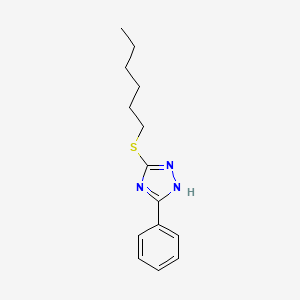
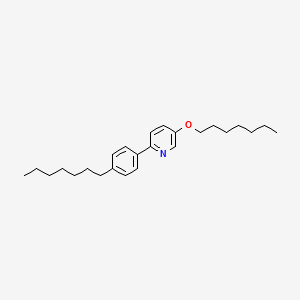
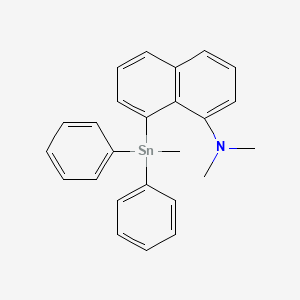
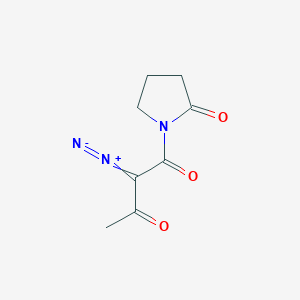
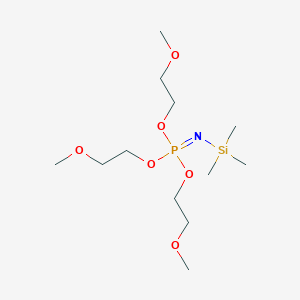
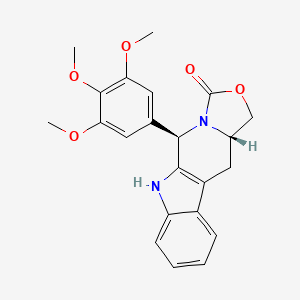
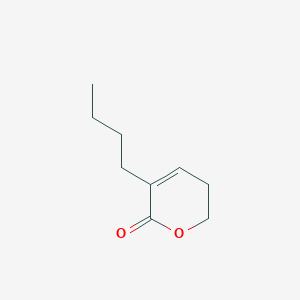
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)




